molecular formula C20H28N2O2S B6081520 2-[4-(4-methoxy-3-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol

2-[4-(4-methoxy-3-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol

Cat. No. B6081520
M. Wt: 360.5 g/mol
InChI Key: UYQGCANKPHEJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-methoxy-3-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol, also known as Mirtazapine, is a psychoactive drug used primarily as an antidepressant. It is a member of the tetracyclic antidepressant family and works by increasing the levels of norepinephrine and serotonin in the brain. Mirtazapine was first approved for use in the United States in 1996 and has since become a widely prescribed antidepressant.

Mechanism of Action

2-[4-(4-methoxy-3-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol works by blocking the α2-adrenergic receptors in the brain, which leads to an increase in the release of norepinephrine and serotonin. It also blocks the H1 histamine receptors, which can cause sedation and increased appetite.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of norepinephrine and serotonin in the brain, which can help to improve mood and alleviate symptoms of depression. It also has sedative effects, which can help to improve sleep quality. This compound has been shown to have a relatively low risk of causing sexual dysfunction, which is a common side effect of other antidepressants.

Advantages and Limitations for Lab Experiments

2-[4-(4-methoxy-3-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has several advantages as an antidepressant, including its relatively rapid onset of action and low risk of causing sexual dysfunction. However, it can cause sedation and increased appetite, which may be problematic for some patients. This compound has also been associated with weight gain, which can be a concern for some patients.

Future Directions

There are several potential future directions for research on 2-[4-(4-methoxy-3-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol. One area of interest is its potential use in the treatment of other psychiatric disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Another area of interest is the development of new formulations of this compound that may have improved efficacy or fewer side effects. Additionally, there is a need for more research on the long-term effects of this compound use, particularly in patients with comorbid medical conditions.

Synthesis Methods

2-[4-(4-methoxy-3-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol is synthesized through a multi-step process involving the reaction of 2-amino-1,3-propanediol with 4-(4-methoxy-3-methylbenzyl)benzonitrile, followed by the reduction of the resulting imine and the subsequent addition of thiomethylpiperazine. The final product is obtained after purification and crystallization.

Scientific Research Applications

2-[4-(4-methoxy-3-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been extensively studied for its antidepressant properties and has been shown to be effective in treating major depressive disorder, anxiety disorders, and insomnia. It has also been studied for its potential use in the treatment of other psychiatric disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder.

properties

IUPAC Name

2-[4-[(4-methoxy-3-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2S/c1-16-12-17(5-6-20(16)24-2)13-21-8-9-22(18(14-21)7-10-23)15-19-4-3-11-25-19/h3-6,11-12,18,23H,7-10,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQGCANKPHEJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCN(C(C2)CCO)CC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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